molecular formula C8H10BrNO4S B13464872 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonamide

3-Bromo-5-(methoxymethoxy)benzene-1-sulfonamide

Cat. No.: B13464872
M. Wt: 296.14 g/mol
InChI Key: KVYKEMTZNVEHAC-UHFFFAOYSA-N
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Description

3-Bromo-5-(methoxymethoxy)benzene-1-sulfonamide is an organic compound with a complex structure that includes a bromine atom, a methoxymethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonamide typically involves multiple steps. One common method is the bromination of 5-(methoxymethoxy)benzene-1-sulfonamide. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methoxymethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfonamide group.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(methoxymethoxy)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to various effects depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methoxy-5-(methoxymethoxy)benzene: Similar structure but lacks the sulfonamide group.

    3-Bromoanisole: Contains a bromine atom and a methoxy group but lacks the sulfonamide and methoxymethoxy groups.

    Sulfanilamide: Contains the sulfonamide group but lacks the bromine and methoxymethoxy groups.

Uniqueness

3-Bromo-5-(methoxymethoxy)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the sulfonamide group allows for diverse applications in synthesis and research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H10BrNO4S

Molecular Weight

296.14 g/mol

IUPAC Name

3-bromo-5-(methoxymethoxy)benzenesulfonamide

InChI

InChI=1S/C8H10BrNO4S/c1-13-5-14-7-2-6(9)3-8(4-7)15(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChI Key

KVYKEMTZNVEHAC-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)Br)S(=O)(=O)N

Origin of Product

United States

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